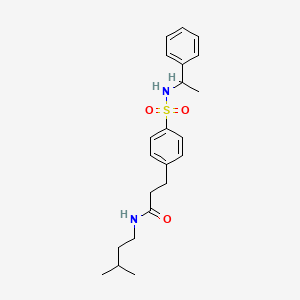
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It was first synthesized in 1991 by scientists at Sankyo Company Limited in Japan. NS-398 has been found to be a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Mecanismo De Acción
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide selectively inhibits COX-2, which is induced by various stimuli such as cytokines and growth factors. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been shown to have anti-inflammatory effects in various animal models of inflammation. It has been found to reduce the production of prostaglandins and other inflammatory mediators. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has also been shown to have anti-tumor effects in various cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and proliferation. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has also been found to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is a selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in various physiological and pathological processes. However, N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has some limitations in lab experiments. It has been found to be unstable in aqueous solutions and can degrade rapidly. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide can also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide in scientific research. One area of interest is the role of COX-2 in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease. Another area of interest is the use of N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide in combination with other drugs for the treatment of cancer. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been found to enhance the anti-tumor effects of other drugs such as cisplatin and doxorubicin. Finally, there is a need for the development of more stable and selective COX-2 inhibitors for use in scientific research.
Métodos De Síntesis
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is synthesized through a multi-step process that involves several chemical reactions. The synthesis starts with the reaction of 4-bromoanisole with magnesium to form the Grignard reagent, which is then reacted with 4-nitrobenzenesulfonyl chloride to produce 4-nitrophenyl 4-methoxyphenyl ether. This compound is then reduced to 4-aminophenyl 4-methoxyphenyl ether, which is further reacted with isopentylamine and acetic anhydride to produce the final product, N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide.
Aplicaciones Científicas De Investigación
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been extensively used in scientific research to study the role of COX-2 in various physiological and pathological processes. It has been shown to have anti-inflammatory, anti-tumor, and analgesic effects. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been used to investigate the mechanisms underlying the development of cancer, cardiovascular diseases, and neurological disorders.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-17(2)15-16-23-22(25)14-11-19-9-12-21(13-10-19)28(26,27)24-18(3)20-7-5-4-6-8-20/h4-10,12-13,17-18,24H,11,14-16H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCBABOYDMAHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
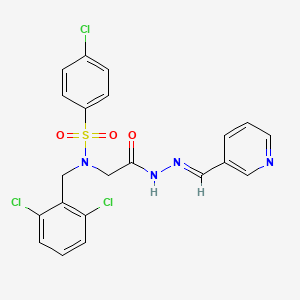
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)


![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)
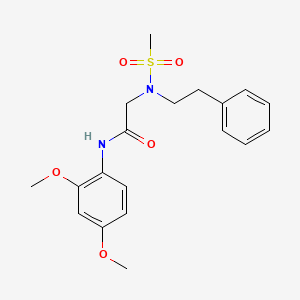

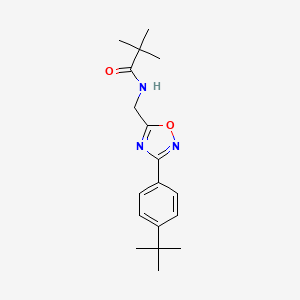

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)
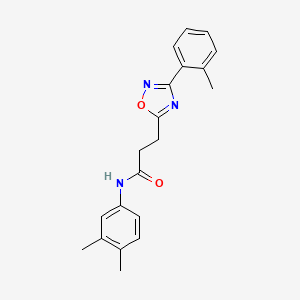
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)
